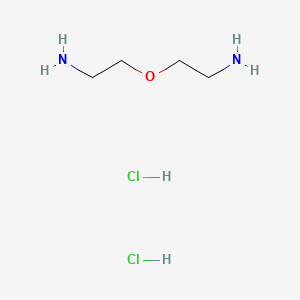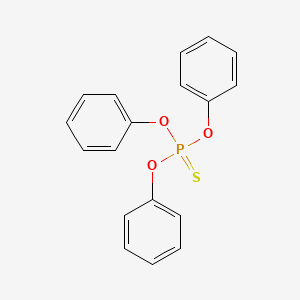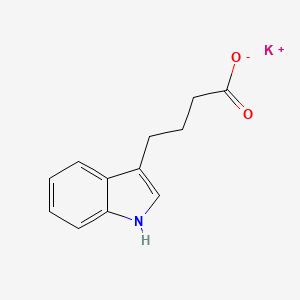
potassium;4-(1H-indol-3-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adagrasib is a small molecule inhibitor that targets the KRAS G12C mutation, which is commonly found in various types of cancer, including non-small cell lung cancer and colorectal cancer . This compound has shown promise in clinical trials and has been approved for use in specific cancer treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Adagrasib is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent modifications to introduce functional groups that enhance its activity and selectivity. The synthetic route typically involves:
Formation of the core structure: This step involves the construction of the core scaffold of adagrasib through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure to enhance its binding affinity and selectivity towards the KRAS G12C mutation. These modifications are achieved through reactions such as alkylation, acylation, and amination.
Industrial Production Methods
The industrial production of adagrasib involves scaling up the synthetic route to produce the compound in large quantities. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Adagrasib undergoes various chemical reactions, including:
Oxidation: Adagrasib can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert adagrasib into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups in adagrasib with other groups, potentially altering its activity.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of adagrasib, which may have different pharmacological properties and activities.
Applications De Recherche Scientifique
Adagrasib has a wide range of scientific research applications, including:
Chemistry: Adagrasib is used as a tool compound to study the structure-activity relationships of KRAS inhibitors and to develop new inhibitors with improved properties.
Biology: In biological research, adagrasib is used to investigate the role of the KRAS G12C mutation in cancer progression and to study the molecular mechanisms underlying its inhibition.
Medicine: Adagrasib is used in clinical trials to evaluate its efficacy and safety in treating various cancers with the KRAS G12C mutation. It has shown promising results in reducing tumor size and improving patient outcomes.
Industry: In the pharmaceutical industry, adagrasib is used as a lead compound for the development of new cancer therapies targeting the KRAS G12C mutation.
Mécanisme D'action
Adagrasib exerts its effects by selectively binding to the KRAS G12C mutant protein and inhibiting its activity. The KRAS G12C mutation results in a constitutively active form of the KRAS protein, which drives cancer cell proliferation and survival. Adagrasib binds to the mutant protein and locks it in an inactive state, preventing it from transmitting growth signals to the cell. This leads to the inhibition of cancer cell growth and induces apoptosis (programmed cell death) in cancer cells.
Comparaison Avec Des Composés Similaires
Adagrasib is unique among KRAS inhibitors due to its high selectivity and potency towards the KRAS G12C mutation. Similar compounds include:
Sotorasib: Another KRAS G12C inhibitor with similar mechanisms of action but different pharmacokinetic properties.
MRTX849: A KRAS G12C inhibitor with a different chemical structure but similar target specificity.
AMG 510: A KRAS G12C inhibitor that has shown efficacy in clinical trials but differs in its binding affinity and selectivity.
Adagrasib stands out due to its optimized pharmacokinetic profile, which allows for sustained inhibition of the KRAS G12C mutant protein and improved clinical outcomes.
Propriétés
IUPAC Name |
potassium;4-(1H-indol-3-yl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.K/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWDHJYSJOSTSJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12KNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[(2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B7775380.png)
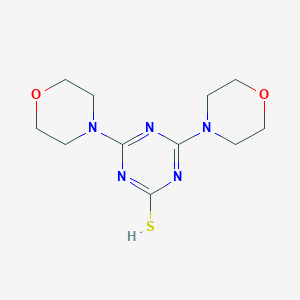
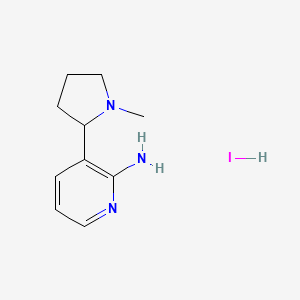

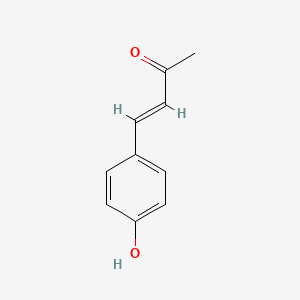
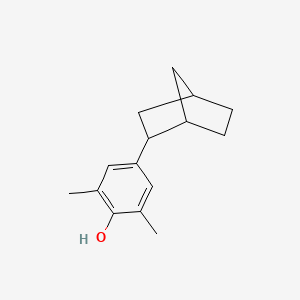
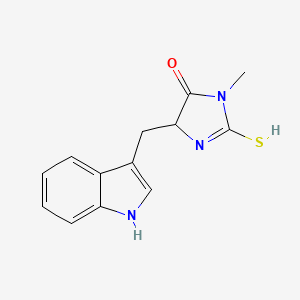
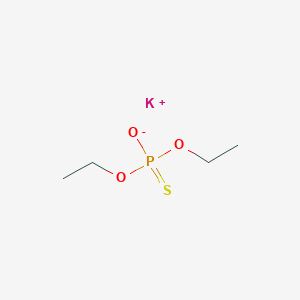



![(Z)-[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride](/img/structure/B7775475.png)
